molecular formula C27H24F3N3O3 B2591888 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893788-21-1

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2591888
CAS RN: 893788-21-1
M. Wt: 495.502
InChI Key: DYEDCIGLRDNQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H24F3N3O3 and its molecular weight is 495.502. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism and Bioequivalence Studies : A study on a non-steroid anti-inflammatory agent, which is structurally different but involves pharmacokinetic evaluation, showed the importance of assessing bioequivalence in tablet and capsule formulations to understand the absorption and metabolism of pharmaceutical compounds (Annunziato & di Renzo, 1993).

  • CYP450 Enzyme Activity on Drug Metabolism : Another study emphasized the role of CYP450 enzymes in the metabolism of drugs, highlighting how specific isoenzymes contribute to the biotransformation of various substances, which could be relevant for understanding the metabolism of complex compounds (Boobis et al., 1994).

Potential Therapeutic Applications

  • NMDA Receptor Ligands : Research on ligands for the NMDA receptor, such as [11C]GMOM, which shows specific binding to NMDA receptors, could provide insights into the therapeutic potential of novel compounds for neurological conditions (van der Doef et al., 2015).

  • TNF-α Inhibitors : The development and pharmacodynamics of TACE inhibitors, like DPC 333, in reducing TNF-α production, provide an example of the therapeutic applications in treating inflammatory diseases (Qian et al., 2007).

Environmental and Health Impact Studies

  • Exposure to Environmental Contaminants : A study on perfluoroalkyl substances (PFAS) and their association with diabetes in the elderly population underlines the significance of evaluating the health impacts of chemical exposure, which may also apply to the assessment of novel compounds (Lind et al., 2014).

properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-17-6-9-21(10-7-17)31-15-19-12-18-8-11-23(36-2)14-24(18)33(26(19)35)16-25(34)32-22-5-3-4-20(13-22)27(28,29)30/h3-14,31H,15-16H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEDCIGLRDNQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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